molecular formula C6H5F4NO3S B021101 1-Fluoropyridinium triflate CAS No. 107263-95-6

1-Fluoropyridinium triflate

Cat. No. B021101
Key on ui cas rn: 107263-95-6
M. Wt: 247.17 g/mol
InChI Key: JFZMMCYRTJBQQI-UHFFFAOYSA-M
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Patent
US04996320

Procedure details

To a 100 ml anhydrous acetonitrile solution containing 10 g (0.126 mole) of pyridine a mixed gas of fluorine and nitrogen was introduced at a rate of 90 ml/min. at -40° C. under vigorous stirring. The amount of the fluorine gas introduced amounted to 0.18 mole. Subsequent to the fluorine introduction, 22 g (0.128 mole) of sodium trifluoromethanesulfonate as a XM reactant was added to the reaction solution after which the resultant reaction solution was maintained at -40° C. for 5 hours under stirring. Subsequently, the solvent, after filtering sodium fluoride, was distilled off and the resultant residue was recrystallized from methylene chloride to give 17.5 g (yield: 71%) of N-fluoropyridinium trifluoromethanesulfonate. The product thus obtained was repurified with methylene chloride/acetonitrile to recover 13.8 g (yield: 56%).
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:7]F.[F:9][C:10]([F:16])([F:15])[S:11]([O-:14])(=[O:13])=[O:12].[Na+]>C(#N)C>[F:9][C:10]([F:16])([F:15])[S:11]([O-:14])(=[O:13])=[O:12].[F:7][N+:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3,5.6|

Inputs

Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Two
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Name
Quantity
22 g
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F.[Na+]
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced at a rate of 90 ml/min. at -40° C. under vigorous stirring
CUSTOM
Type
CUSTOM
Details
reaction solution
FILTRATION
Type
FILTRATION
Details
Subsequently, the solvent, after filtering sodium fluoride
DISTILLATION
Type
DISTILLATION
Details
was distilled off
CUSTOM
Type
CUSTOM
Details
the resultant residue was recrystallized from methylene chloride

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)[O-])(F)F.F[N+]1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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